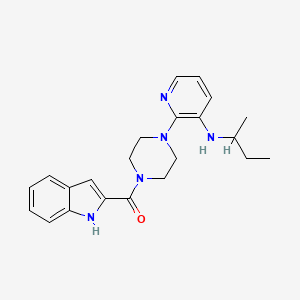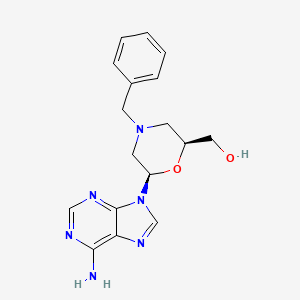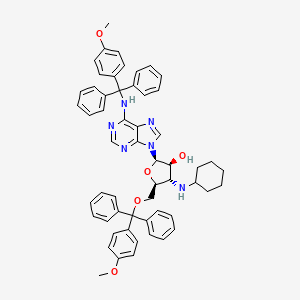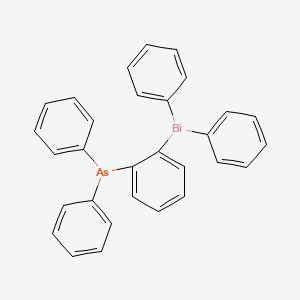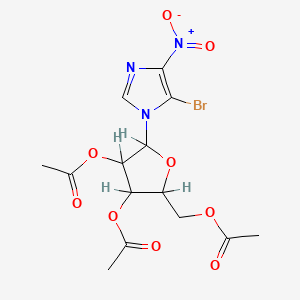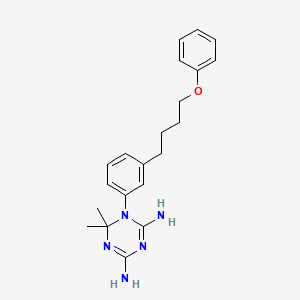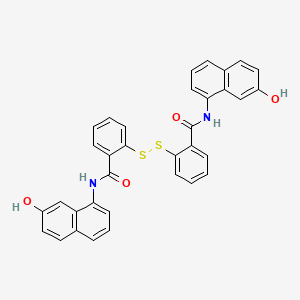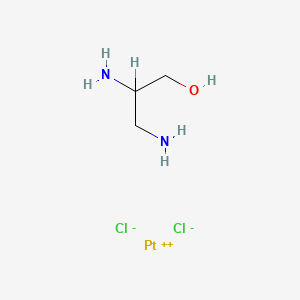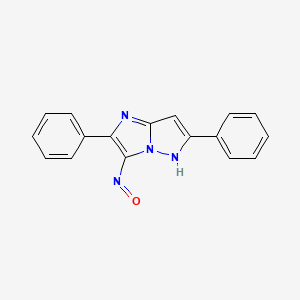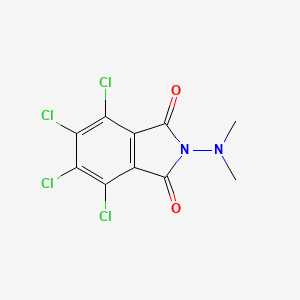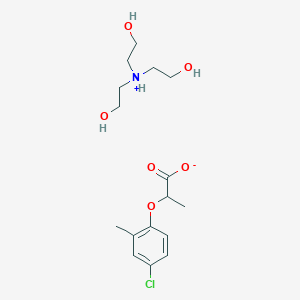![molecular formula C36H48N2O6 B12802534 3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 67455-71-4](/img/structure/B12802534.png)
3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrapropylammonium hydroxide: NSC 254533 , is a quaternary ammonium compound. It is primarily used as a structure-directing agent in the synthesis of molecular sieves and zeolites . This compound is available as a 1.0 molar solution in water and is known for its strong basic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydroxide is synthesized by the reaction of tetrapropylammonium bromide with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous solution . The reaction is typically carried out at room temperature, and the resulting solution is then purified to obtain the desired concentration.
Industrial Production Methods: In industrial settings, tetrapropylammonium hydroxide is produced in large quantities using similar methods. The process involves the careful control of reaction conditions to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrapropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrapropylammonium oxide.
Reduction: It can be reduced to form tetrapropylamine.
Substitution: It can undergo substitution reactions with halides to form tetrapropylammonium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halides such as sodium chloride or potassium bromide are commonly used.
Major Products:
Oxidation: Tetrapropylammonium oxide.
Reduction: Tetrapropylamine.
Substitution: Tetrapropylammonium halides.
Wissenschaftliche Forschungsanwendungen
Tetrapropylammonium hydroxide has a wide range of applications in scientific research, including:
Wirkmechanismus
Tetrapropylammonium hydroxide exerts its effects primarily through its strong basic properties. It acts as a structure-directing agent by promoting the formation of specific molecular structures in the synthesis of zeolites and molecular sieves . It also acts as a phase transfer catalyst by facilitating the transfer of reactants between different phases in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Tetraethylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetramethylammonium hydroxide
Comparison: Tetrapropylammonium hydroxide is unique in its ability to direct the formation of specific molecular structures due to its larger alkyl groups compared to tetraethylammonium hydroxide and tetramethylammonium hydroxide . It also has different solubility and reactivity properties compared to tetrabutylammonium hydroxide, making it suitable for specific applications in the synthesis of zeolites and molecular sieves .
Eigenschaften
CAS-Nummer |
67455-71-4 |
|---|---|
Molekularformel |
C36H48N2O6 |
Molekulargewicht |
604.8 g/mol |
IUPAC-Name |
3-[6-(9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C36H48N2O6/c1-41-33-15-23-11-13-37-21-25(31(39)19-29(37)27(23)17-35(33)43-3)9-7-5-6-8-10-26-22-38-14-12-24-16-34(42-2)36(44-4)18-28(24)30(38)20-32(26)40/h15-18,25-26,29-30H,5-14,19-22H2,1-4H3 |
InChI-Schlüssel |
BQHXKFJBKHOUMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CCCCCCC4CN5CCC6=CC(=C(C=C6C5CC4=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




